
(2,4-Dihydroxy-6-methoxyphenyl)(3-hydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxy-6-methoxyphenyl)(3-hydroxyphenyl)methanone typically involves the condensation of 2,4-dihydroxy-6-methoxybenzaldehyde with 3-hydroxybenzaldehyde in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dihydroxy-6-methoxyphenyl)(3-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
(2,4-Dihydroxy-6-methoxyphenyl)(3-hydroxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a UV absorber in various chemical formulations.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in protecting skin from UV radiation.
Industry: Utilized in the production of sunscreens and other personal care products.
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb UV radiation. It acts as a UV filter, protecting the skin by absorbing harmful UV rays and preventing them from penetrating deeper layers. This mechanism involves the excitation of electrons within the molecule, which then dissipate the absorbed energy as heat .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,4-Dihydroxyphenyl)(3-hydroxyphenyl)methanone
- (2,6-Dihydroxy-4-methoxyphenyl)(4-hydroxyphenyl)methanone
- 2’,4’-Dihydroxy-3’-methyl-6’-methoxychalcone
Uniqueness
(2,4-Dihydroxy-6-methoxyphenyl)(3-hydroxyphenyl)methanone is unique due to its specific substitution pattern, which enhances its UV-absorbing properties. This makes it particularly effective as a sunscreen agent compared to other similar compounds .
Propriétés
Numéro CAS |
61227-12-1 |
|---|---|
Formule moléculaire |
C14H12O5 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
(2,4-dihydroxy-6-methoxyphenyl)-(3-hydroxyphenyl)methanone |
InChI |
InChI=1S/C14H12O5/c1-19-12-7-10(16)6-11(17)13(12)14(18)8-3-2-4-9(15)5-8/h2-7,15-17H,1H3 |
Clé InChI |
FYFTZNNDIFKLGR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1C(=O)C2=CC(=CC=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



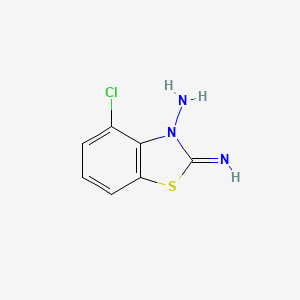

![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)
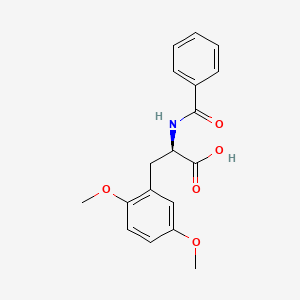
![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)

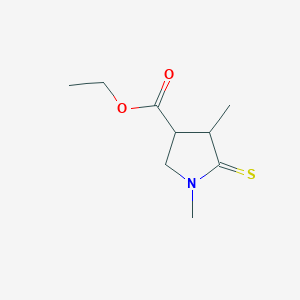
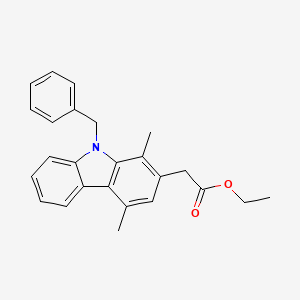
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)
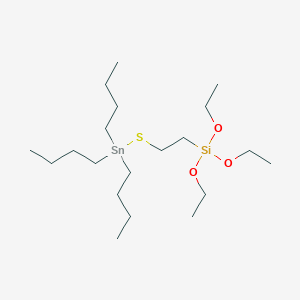
![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)

